molecular formula C13H15N3O2S B5030629 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide

Cat. No. B5030629
M. Wt: 277.34 g/mol
InChI Key: YEWMFBLJKUTZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MOT or MOT-AC.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various cellular processes. It also induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects:
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide has several biochemical and physiological effects. It has been shown to:
1. Inhibit the activity of enzymes involved in cancer cell growth and proliferation.
2. Protect neurons from oxidative stress and cell death.
3. Inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide in lab experiments include its potential applications in various research areas, its ability to inhibit the growth of cancer cells, and its neuroprotective and anti-microbial properties. The limitations of using this compound in lab experiments include its unknown mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide. Some of the most significant directions include:
1. Elucidating the mechanism of action of this compound.
2. Investigating the potential side effects of this compound.
3. Developing new derivatives of this compound with improved properties.
4. Conducting clinical trials to investigate the potential use of this compound in cancer treatment.
5. Investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide is a chemical compound with potential applications in various scientific research areas. Its anti-cancer, neuroprotective, and anti-microbial properties make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide involves several steps. The starting material is 2-amino-5-methyl-1,3,4-oxadiazole, which is reacted with formaldehyde and hydrogen chloride to form 2-chloromethyl-5-methyl-1,3,4-oxadiazole. This compound is then reacted with 4-(methylthio)benzylamine to form N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide.

Scientific Research Applications

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide has potential applications in various scientific research areas. Some of the most significant applications include:
1. Cancer Research: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide has been shown to have anti-cancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neurological Disorders: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide has been shown to have neuroprotective properties. It protects neurons from oxidative stress and cell death.
3. Infectious Diseases: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide has been shown to have anti-microbial properties. It inhibits the growth of bacteria and viruses.

properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-15-16-13(18-9)8-14-12(17)7-10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWMFBLJKUTZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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